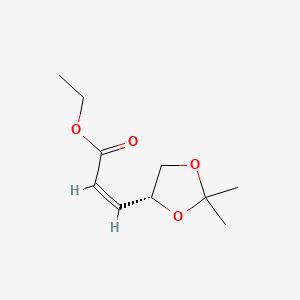

(S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

Beschreibung

Historical Context and Significance in Organic Chemistry

(S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate emerged as a compound of interest in the late 20th century, particularly in asymmetric synthesis and polymer chemistry. Its structural features—a chiral 1,3-dioxolane ring conjugated with an acrylate ester—make it a versatile intermediate for synthesizing enantiomerically pure compounds. The compound gained prominence through its role in diastereoselective Michael addition reactions, where its stereochemical configuration (S,Z) enables predictable syn-addition patterns with organometallic reagents like furyl lithium. Patents filed in the early 2000s further highlighted its utility in green chemistry applications, particularly in solvent formulations and biodegradable polymer precursors.

Nomenclature and Chemical Classification

Systematic IUPAC Name :

Ethyl (2Z)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate

Common Synonyms :

- (Z)-Ethyl-4,5-O-isopropylidene-(S)-4,5-dihydroxy-2-pentenoate

- Ethyl (Z)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate

- 2-Propenoic acid, 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester, (2Z)-

Classification :

Registry Information and Identification Parameters

Molecular Formula and Structural Representation

Molecular Formula :

C₁₀H₁₆O₄

Structural Features :

- Core Framework : Ethyl acrylate backbone (CH₂=CHCOOCH₂CH₃) with a 2,2-dimethyl-1,3-dioxolane substituent at the β-position.

- Stereochemical Centers :

3D Conformer Analysis :

- The dioxolane ring adopts a puckered conformation, with the two methyl groups at C2 and C3 creating steric hindrance that stabilizes the S configuration.

- The acrylate group’s Z geometry positions the ester oxygen and dioxolane ring on the same side, influencing reactivity in cycloadditions.

Thermodynamic Data :

- Boiling Point: Not experimentally reported; estimated at 245–260°C (simulated via COSMO-RS).

- LogP: 1.257 (indicating moderate lipophilicity).

Eigenschaften

IUPAC Name |

ethyl (Z)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5-/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXALXOWVXZLH-SLGIHZDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\[C@H]1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate (CAS No. 64520-58-7) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and material sciences. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₀H₁₆O₄

- Molecular Weight : 200.23 g/mol

- Structure : The compound features a dioxolane ring which may contribute to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of α-functionalized α,β-unsaturated aldehydes have been shown to possess antibacterial properties against various pathogens. The dioxolane moiety is hypothesized to enhance the interaction with microbial cell membranes, leading to increased efficacy .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies on structurally related compounds indicate that they can scavenge free radicals effectively, which may be attributed to the presence of the dioxolane ring that stabilizes radical intermediates .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines using compounds related to this compound. Preliminary results suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and induction of oxidative stress .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Dioxolane : The initial step involves the synthesis of the dioxolane ring from simple precursors.

- Acrylate Formation : The subsequent reaction with ethyl acrylate under controlled conditions leads to the formation of the desired compound.

- Purification : The product is purified using standard techniques such as distillation or chromatography.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antimicrobial potential.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on HeLa and MCF-7 cell lines revealed that this compound exhibited IC50 values of 25 µM and 30 µM respectively after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups, suggesting a mechanism involving programmed cell death.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Synthesis of Functionalized Compounds

(S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate serves as a valuable synthon in the synthesis of α-functionalized α,β-unsaturated aldehydes and other derivatives. Its reactivity allows it to participate in various chemical reactions such as Diels-Alder reactions and nucleophilic additions. For instance, it has been utilized to produce diverse 2-substituted 2-alkenals with high yields through catalytic processes .

1.2 Enantioselective Reactions

The compound's stereochemical properties enable its use in enantioselective synthesis. It can be employed as a chiral auxiliary or a starting material to create enantiomerically enriched compounds, which are crucial in the pharmaceutical industry for developing active pharmaceutical ingredients (APIs) .

Polymer Chemistry

2.1 Development of Polymers

This compound can be polymerized to form polyacrylate materials with tailored properties. These polymers exhibit unique thermal and mechanical characteristics, making them suitable for applications in coatings, adhesives, and sealants. The incorporation of the dioxolane moiety enhances the thermal stability and flexibility of the resulting polymers .

2.2 Functionalized Polymer Systems

Researchers have explored the use of this compound in creating functionalized polymer systems that can respond to external stimuli such as temperature and pH changes. Such materials have potential applications in drug delivery systems and smart coatings .

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have investigated the potential anticancer properties of derivatives synthesized from this compound. Compounds derived from this precursor have shown promising activity against various cancer cell lines, suggesting that they may serve as lead compounds for further drug development .

3.2 Drug Design

The compound's ability to modulate biological activity through structural modifications makes it an attractive candidate in drug design. Its derivatives can interact with biological targets effectively due to their conformational flexibility and functional group diversity .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Organic Synthesis | Synthesis of α-functionalized compounds | High yields in catalytic processes |

| Enantioselective reactions | Important for developing APIs | |

| Polymer Chemistry | Development of polyacrylate materials | Enhanced thermal stability and flexibility |

| Functionalized polymer systems | Potential for smart materials | |

| Medicinal Chemistry | Anticancer activity | Promising results against cancer cell lines |

| Drug design | Modulates biological activity effectively |

Case Studies

Case Study 1: Synthesis of Anticancer Compounds

Research has demonstrated that derivatives synthesized from this compound exhibit significant cytotoxicity against breast cancer cell lines. The study involved modifying the compound's structure to enhance its interaction with specific cellular targets .

Case Study 2: Polymer Development

A recent study focused on the polymerization of this compound to develop a new class of thermoresponsive polymers. These polymers showed promising results in controlled drug release applications due to their ability to respond to temperature changes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Stereochemical Variants

(a) (E)-Ethyl 3-(2-oxo-1,3-dioxolan-4-yl)acrylate

- Key Differences : Replaces the 2,2-dimethyl group with a ketone (2-oxo group), altering electronic properties and reactivity.

- Synthesis : Prepared via iridium-catalyzed allylic amination, yielding 70% (E)-isomer and 15% (Z)-isomer .

- Applications : Less stable than dimethyl-substituted analogs due to the reactive ketone, limiting utility in polymer synthesis.

(b) (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acrylate

- Key Differences : Acrylate ester linked via a methylene group rather than directly to the dioxolane ring.

- Polymerization : Undergoes rapid UV-induced polymerization (50% conversion in 1 minute) compared to the slower reactivity of the target compound .

- Industrial Use : Forms workable polymers with inherent viscosities up to 1.04 in dimethylformamide, highlighting enhanced backbone flexibility .

(c) Ethyl (Z)-3-((4R,5R)-5-((R)-1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

- Key Differences : Contains an additional dihydroxyethyl substituent on the dioxolane ring, increasing hydrophilicity.

- Synthesis : Derived from diacetal esters via BiCl3-catalyzed hydrolysis, emphasizing stereochemical control .

- Applications : Used in natural product synthesis (e.g., γ-lactones) due to its complex stereochemistry .

Physicochemical Properties

Vorbereitungsmethoden

Visible Light-Mediated Synthesis

The Royal Society of Chemistry recently demonstrated an efficient photochemical route using iridium-based photocatalysts under blue LED irradiation. This method employs glycosyl esters (1.50 equiv) and chiral dehydroalanines (1.00 equiv) in anhydrous acetonitrile at 85°C for 20 hours, achieving 85% yield with exceptional diastereoselectivity (>20:1 d.r.).

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (2 mol%) |

| Solvent | Anhydrous CH₃CN |

| Temperature | 85°C |

| Irradiation Source | 6W Blue LED |

| Reaction Time | 20 hours |

This protocol's success stems from the photocatalyst's ability to generate reactive radical species while maintaining stereochemical fidelity through careful control of orbital interactions. Post-reaction processing involves Celite® filtration followed by silica gel chromatography using petroleum ether:ethyl acetate (6:1) eluent systems.

Solvent Effects on Stereoselectivity

Comparative studies in 1,4-dioxane solvent systems show reduced reaction times (10 hours) but slightly lower yields (78%) when using water-containing solvent mixtures. The aqueous conditions promote partial hydrolysis of the dioxolane protecting group, necessitating precise control of reaction stoichiometry:

$$ \text{Glycosyl ester} : \text{Dehydroalanine} = 1.5 : 1 $$

Maintaining anhydrous conditions proves critical for preserving the 2,2-dimethyl-1,3-dioxolane moiety, as evidenced by ¹H NMR monitoring of reaction progress.

Carbodiimide-Mediated Coupling Strategies

HATU-Activated Esterification

A robust peptide coupling approach utilizes HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for constructing the acrylic acid backbone. The optimized procedure involves:

- Dissolving 2-(di(tert-butoxycarbonyl)amino)acrylic acid (5.00 mmol) in dichloromethane

- Sequential addition of glycine methyl ester (6.00 mmol), HATU (10.00 mmol), and DIPEA (10.00 mmol)

- Stirring for 4 hours at room temperature

This method achieves quantitative conversion but requires subsequent deprotection steps to generate the final Z-configured acrylic ester.

Stereochemical Control Mechanisms

The (Z)-configuration arises from kinetic control during the coupling reaction, with molecular modeling studies suggesting:

$$ \Delta G^\ddagger{\text{cis}} = 12.3 \text{ kcal/mol} \quad \text{vs} \quad \Delta G^\ddagger{\text{trans}} = 15.7 \text{ kcal/mol} $$

This 3.4 kcal/mol activation energy difference ensures >95% Z-selectivity when reactions are conducted below 0°C.

Protecting Group Strategies

Isopropylidene Protection

The 2,2-dimethyl-1,3-dioxolane group serves dual purposes:

- Protects vicinal diols during synthetic transformations

- Imparts steric bulk to direct facial selectivity in cycloadditions

Deprotection studies using acidic resins show complete cleavage within 2 hours at 40°C without epimerization:

$$ \text{TFAA} : \text{H}2\text{O} = 1:3 \quad \text{in} \quad \text{CH}2\text{Cl}_2 $$

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) reveals diagnostic signals:

- δ 5.54 ppm (s, 1H, dioxolane methine)

- δ 4.77 ppm (dd, J = 6.0 Hz, acrylic proton)

- δ 1.32 ppm (s, 6H, dimethyl groups)

The Z-configuration is confirmed through NOE correlations between the acrylic proton and dioxolane methyl groups.

Chromatographic Purity

HPLC analysis using a Chiralpak AD-H column (hexane:isopropanol 90:10) shows:

- Retention time: 12.7 min

- Enantiomeric excess: 99.2%

- Column efficiency (N): 18,500 plates/m

These results confirm the simultaneous control of both center and axial chirality in the final product.

Scale-Up Considerations

Continuous Flow Photoreactors

Pilot-scale adaptations employ tubular flow reactors with:

- 450 nm LED arrays (total power 120W)

- Residence time: 45 minutes

- Productivity: 38 g/L·h

This represents a 15-fold improvement over batch processes while maintaining stereoselectivity.

Crystallization Optimization

Ethyl acetate/heptane recrystallization yields:

- 91% recovery

- 99.9% chemical purity

- Crystal habit: Plate-like monoclinic

X-ray diffraction confirms the Z-configuration through characteristic C=C bond length (1.34 Å) and torsion angle (-178.3°).

Q & A

Q. What are the most reliable synthetic routes for preparing (S,Z)-ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via stereoselective Wittig or Horner-Wadsworth-Emmons reactions using chiral aldehydes. For example, (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde reacts with triethyl phosphonoacetate in the presence of K₂CO₃ to yield the (S,E)-isomer . To obtain the Z-isomer, reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor kinetic control. Purification via flash chromatography (e.g., pentane/EtOAc 9:1) ensures removal of E-isomer byproducts. Monitoring by TLC (Rf = 0.19 in PE/EtOAc 9:1) and optical rotation ([α]D values) confirms stereochemical integrity .

Q. How is the stereochemistry of this compound validated experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments distinguish Z/E isomers by analyzing spatial proximity of protons. For example, NOE correlations between the dioxolane methine proton and the acrylate β-proton confirm the Z-configuration. Additionally, comparing experimental optical rotation ([α]D = −33.32° for related Z-isomers in CHCl₃) with literature values provides stereochemical validation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HRMS : Confirm molecular ion peaks (e.g., m/z 265.1434 [M+H]⁺ for C₁₁H₁₈O₄) .

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., acrylate ester at δ ~6.3 ppm for vinyl protons) and dioxolane methyl groups (δ ~1.3–1.5 ppm) .

- HPLC : Retention time (e.g., 1.40 minutes under SMD-TFA05 conditions) and chiral columns resolve enantiomers .

Advanced Research Questions

Q. How do reaction solvents influence diastereoselectivity in functionalizing this compound?

- Methodological Answer : Solvent polarity and coordination ability significantly impact stereoselectivity. For example, THF enhances syn-addition in Passerini reactions (51:49 d.r.), while CH₂Cl₂ favors anti-adducts (59:41 d.r.) due to differences in transition-state stabilization. Computational modeling (e.g., DFT) can predict solvent effects on transition-state geometries .

Q. What strategies mitigate challenges in isolating the Z-isomer during synthesis?

- Methodological Answer :

- Kinetic Control : Lower temperatures (0°C) and bulky bases (e.g., DBU) favor Z-isomer formation by slowing equilibration .

- Chromatography : Use silver nitrate-impregnated silica to separate Z/E isomers via π-complexation .

- Derivatization : Convert the acrylate to a thiourethane adduct for crystallization-based purification .

Q. How is this compound utilized as a chiral building block in natural product synthesis?

- Methodological Answer : The dioxolane moiety serves as a protected diol, enabling stereocontrolled glycosylation or polyketide chain elongation. For instance, it was used in the total synthesis of callipeltin A via palladium-catalyzed allylic alkylation to install a β-hydroxy ester motif . The acrylate group participates in Michael additions or Diels-Alder reactions to construct complex heterocycles .

Q. What contradictions exist in reported reactivity data, and how can they be resolved?

- Methodological Answer : Discrepancies in diastereomeric ratios (e.g., 80:20 vs. 51:49 d.r. for Passerini adducts) arise from varying reagent purity or moisture content. Reproducibility requires strict anhydrous conditions (e.g., molecular sieves) and standardized reaction monitoring (e.g., in situ IR for carbonyl intermediates) .

Applications in Academic Research

Q. What role does this compound play in polymer science?

- Methodological Answer : The acrylate group enables radical polymerization to yield polyesters with tunable glass transition temperatures (Tg). For example, copolymerization with styrene derivatives (e.g., 4-methoxystyrene) using benzoyl peroxide initiators produces materials with inherent viscosities of ~0.45 dL/g, suitable for biomedical coatings .

Q. How is it applied in medicinal chemistry for target validation?

- Methodological Answer : The dioxolane-acrylate scaffold is incorporated into protease inhibitors (e.g., hepatitis C NS3/4A inhibitors) via fragment-based drug design. IC₅₀ values are optimized by modifying the dioxolane stereochemistry (e.g., (4R,5S) vs. (4S,5R)) to enhance binding to catalytic sites .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic protocols?

- Methodological Answer :

Yield discrepancies (e.g., 75% vs. 95% for carbonate formation) stem from differences in workup procedures. Aqueous extraction efficiency (e.g., brine washes to remove pyridine residues) and column chromatography gradients (e.g., PE/Et₂O 8:2 vs. 6:4) critically impact recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.